molecular formula C8H9N3 B150823 1H-Pyrrolo[2,3-B]pyridine-5-methanamine CAS No. 267876-25-5

1H-Pyrrolo[2,3-B]pyridine-5-methanamine

Cat. No. B150823
M. Wt: 147.18 g/mol
InChI Key: QIPKJJHSPMUFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-5-methanamine is a heterocyclic compound that is part of a broader class of pyrrolopyridines. These compounds are of significant interest due to their potential applications in medicinal chemistry and as building blocks for more complex chemical structures.

Synthesis Analysis

The synthesis of related pyrrolopyridine derivatives has been explored in various studies. For instance, a series of 1H-pyrrolo[3,2-b]pyridines was prepared using a copper iodide catalyzed cyclization of 2-prop-1-ynylpyridin-3-amines, which highlights the utility of transition metal-catalyzed reactions in constructing these heterocycles . Another related compound, pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, was synthesized through the oxidation of tosylhydrazones followed by intramolecular 1,3-dipolar cycloaddition, demonstrating the versatility of nitrilimine intermediates in heterocyclic chemistry .

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives is characterized by the presence of a pyridine ring fused with a pyrrole ring. This bicyclic system can be further functionalized at various positions to modulate its physical and chemical properties. For example, the study on 5-substituted 1H-pyrrolo[3,2-b]pyridines provides insights into the influence of substitution patterns on the heterocycle's activity and properties .

Chemical Reactions Analysis

Pyrrolopyridine derivatives participate in a variety of chemical reactions. The aforementioned synthesis methods involve key reactions such as cyclization, cycloaddition, and oxidation, which are fundamental in constructing the pyrrolopyridine core . Additionally, the reactivity of these compounds can be further explored by reacting the 7-hydroxy derivatives of pyrrolopyridines with different nucleophiles, leading to a diverse array of substituted products .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the study on mononuclear complexes of 2-(5-methyl-1H-pyrazol-3-yl)pyridine demonstrates how these compounds can form coordination complexes with various metals, which is indicative of their potential ligand properties . The photoluminescent properties of these compounds also suggest their potential applications in materials science .

Scientific Research Applications

C-Met Inhibitors and Anticancer Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have shown promise as potent inhibitors of c-Met, a receptor tyrosine kinase implicated in the development and progression of various cancers. For instance, the design, synthesis, and biological evaluation of such derivatives demonstrated strong c-Met kinase inhibition, suggesting their potential as anticancer agents. These compounds have been evaluated against several cancer cell lines, showing significant inhibition and providing a basis for further optimization as therapeutic agents (Liu et al., 2016).

Heterocyclic Scaffolds for Drug Discovery

The exploration of 1H-Pyrrolo[2,3-b]pyridine and its derivatives extends to their use as heterocyclic scaffolds in drug discovery. These compounds serve as versatile platforms for the synthesis of complex molecules with potential biomedical applications. For example, novel scaffolds based on pyrrolyl-pyridines have been synthesized and shown to exhibit significant anticancer activity against various cancer cell lines, highlighting their potential in drug discovery and development (Mallisetty et al., 2023).

Synthesis and Characterization of Complexes

The chemical versatility of 1H-Pyrrolo[2,3-b]pyridine derivatives allows for the synthesis and characterization of metal complexes with potential applications in catalysis and material science. Studies have demonstrated the synthesis of such complexes, investigating their structural characteristics and potential applications. This includes the development of palladium(II) and platinum(II) complexes with Schiff base ligands derived from 1H-Pyrrolo[2,3-b]pyridine, which exhibit remarkable anticancer activity, underscoring the utility of these compounds in medicinal chemistry (Mbugua et al., 2020).

Photocytotoxicity and Cellular Uptake

Further research into iron(III) complexes of pyridoxal Schiff bases, modified with 1H-Pyrrolo[2,3-b]pyridine derivatives, has revealed enhanced cellular uptake and remarkable photocytotoxicity. These studies provide insights into the role of these compounds in targeting tumor cells and inducing cell death upon light exposure, presenting a novel approach to photodynamic therapy (Basu et al., 2015).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 1H-Pyrrolo[2,3-B]pyridine-5-methanamine . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

Research has been developing a class of 1H-Pyrrolo[2,3-B]pyridine-5-methanamine derivatives targeting FGFR with development prospects . These derivatives represent an attractive strategy for cancer therapy due to their potent activities against FGFR1, 2, and 3 .

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-4-6-3-7-1-2-10-8(7)11-5-6/h1-3,5H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPKJJHSPMUFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50477480
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-B]pyridine-5-methanamine

CAS RN

267876-25-5
Record name 1H-Pyrrolo[2,3-b]pyridine-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=267876-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.